molecular formula C20H30O8S B8025134 Propargyl-PEG6-Tos

Propargyl-PEG6-Tos

Cat. No.: B8025134
M. Wt: 430.5 g/mol
InChI Key: FYPHHPPMAINYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG6-Tos, also known as Propargyl-PEG6-Tosylate, is a chemical compound that contains a propargyl group and a tosyl group. The propargyl group is an alkyne functional group, while the tosyl group is a tosylate ester. This compound is commonly used as a linker in various chemical and biological applications due to its ability to undergo click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG6-Tos can be synthesized through a series of chemical reactions. One common method involves the nucleophilic substitution of a tosylated polyethylene glycol (PEG) derivative with propargyl alcohol. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving purification steps such as column chromatography or recrystallization to obtain the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Propargyl-PEG6-Tos involves its functional groups:

Properties

IUPAC Name

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O8S/c1-3-8-23-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28-29(21,22)20-6-4-19(2)5-7-20/h1,4-7H,8-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPHHPPMAINYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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